

Comparative Guide to Analytical Methods for 1,3,7,8-Tetramethylxanthine Quantification

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Compound of Interest

Compound Name: 1,3,7,8-Tetramethylxanthine

Cat. No.: B1198810

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of **1,3,7,8-tetramethylxanthine**. While specific validation data for this particular analyte is limited in publicly available literature, this document compiles and compares performance data from analogous methylxanthines, primarily caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine). The analytical techniques discussed, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, are all applicable to the analysis of **1,3,7,8-tetramethylxanthine**.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for **1,3,7,8-tetramethylxanthine** depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize typical validation parameters for the quantification of closely related methylxanthines, providing a benchmark for expected performance with **1,3,7,8-tetramethylxanthine**.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Validation Parameter	Reported Range for Caffeine, Theophylline, Theobromine	Reference
Linearity Range	0.03 - 100 µg/mL	[1] [2] [3]
Correlation Coefficient (r ²)	> 0.999	[1] [4]
Limit of Detection (LOD)	0.01 - 0.3 mg/L	[1] [2] [4]
Limit of Quantification (LOQ)	0.03 - 1.0 mg/L	[2]
Accuracy (% Recovery)	96.6% - 108%	[4]
Precision (%RSD)	Within-run: 4.0% - 7.2%, Between-run: 6.4% - 10.8%	[4]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Validation Parameter	Reported Range for Caffeine and its Metabolites	Reference
Linearity Range	0.1 - 1000 ng/mL	[5]
Correlation Coefficient (r ²)	> 0.99	[5]
Limit of Detection (LOD)	Down to 1 ng/mL (1 pg on-column)	[5]
Limit of Quantification (LOQ)	Typically in the low ng/mL range	[6] [7]
Accuracy (% Recovery)	High, often with internal standard correction	[6] [7]
Precision (%CV)	< 15%	[5]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation Parameter	General Performance for Drug Analysis	Reference
Linearity Range	Wide, dependent on analyte and derivatization	[5]
Correlation Coefficient (r^2)	> 0.999	[5]
Limit of Detection (LOD)	Low $\mu\text{g/g}$ to ng/g range	[5]
Limit of Quantification (LOQ)	Low $\mu\text{g/g}$ to ng/g range	[5]
Accuracy (% Recovery)	Generally high with appropriate internal standards	[5]
Precision (%RSD)	Typically < 15%	[5]

Table 4: UV-Visible Spectrophotometry

Validation Parameter	Reported Range for Caffeine	Reference
Linearity Range	2 - 30 ppm ($\mu\text{g/mL}$)	[8]
Correlation Coefficient (r^2)	> 0.99	[8]
Limit of Detection (LOD)	Dependent on matrix, generally higher than chromatographic methods	
Limit of Quantification (LOQ)	Dependent on matrix, generally higher than chromatographic methods	
Accuracy (% Recovery)	Highly dependent on sample matrix and extraction efficiency	
Precision (%RSD)	Generally higher %RSD compared to chromatographic methods	

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducibility of analytical results. Below are representative methodologies for the analysis of methylxanthines, which can be adapted for **1,3,7,8-tetramethylxanthine**.

Sample Preparation for Biological Matrices (Plasma/Urine)

- Protein Precipitation: A simple and common method for plasma samples.
 - To 100 μ L of plasma, add 300 μ L of acetonitrile (or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS analysis.[\[7\]](#)
- Liquid-Liquid Extraction (LLE): Suitable for both plasma and urine samples.
 - To 1 mL of sample, add a suitable internal standard.
 - Adjust the pH of the sample as needed (e.g., to alkaline for better extraction of xanthines).
 - Add 5 mL of an organic solvent (e.g., chloroform, ethyl acetate, or a mixture like isopropanol/dichloromethane).
 - Vortex for 5-10 minutes and then centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for analysis.

- Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE.
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
 - Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove interferences.
 - Elute the analyte of interest with a stronger solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate and reconstitute for analysis.

HPLC-UV Method

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A mixture of water (with a modifier like 0.1% formic acid or acetic acid) and an organic solvent (methanol or acetonitrile). A common isocratic mobile phase is a mixture of water and methanol (e.g., 65:35 v/v).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Detection: UV detector set at the wavelength of maximum absorbance for **1,3,7,8-tetramethylxanthine** (likely to be around 270-280 nm, similar to other methylxanthines).

LC-MS/MS Method

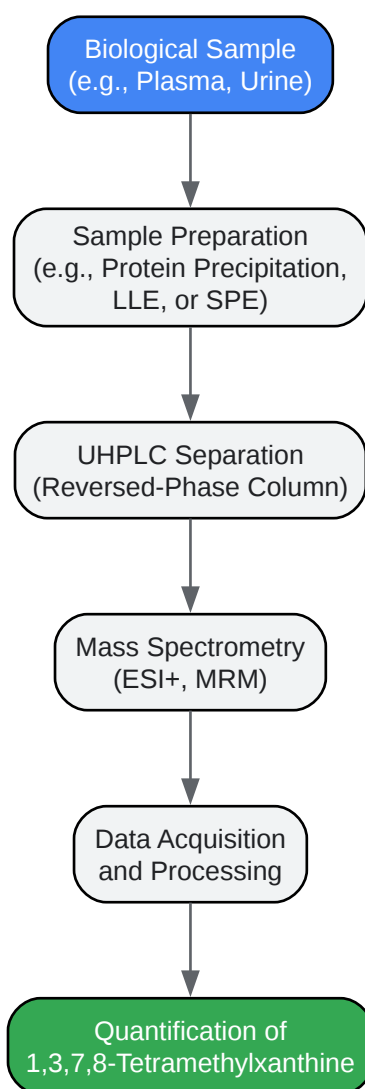
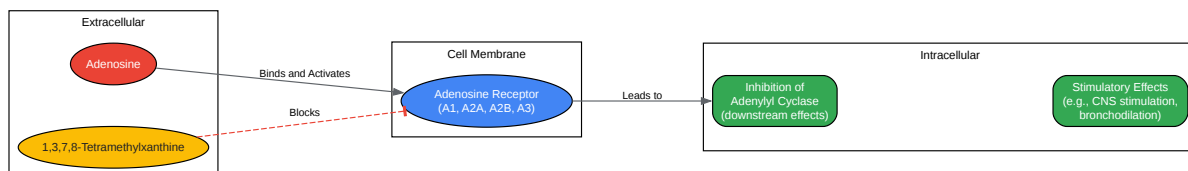
- Chromatographic Conditions:
 - Column: C18 or similar reversed-phase column, often with smaller particle sizes for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: Gradient elution is common, starting with a high aqueous percentage and increasing the organic phase (acetonitrile or methanol with 0.1% formic acid).

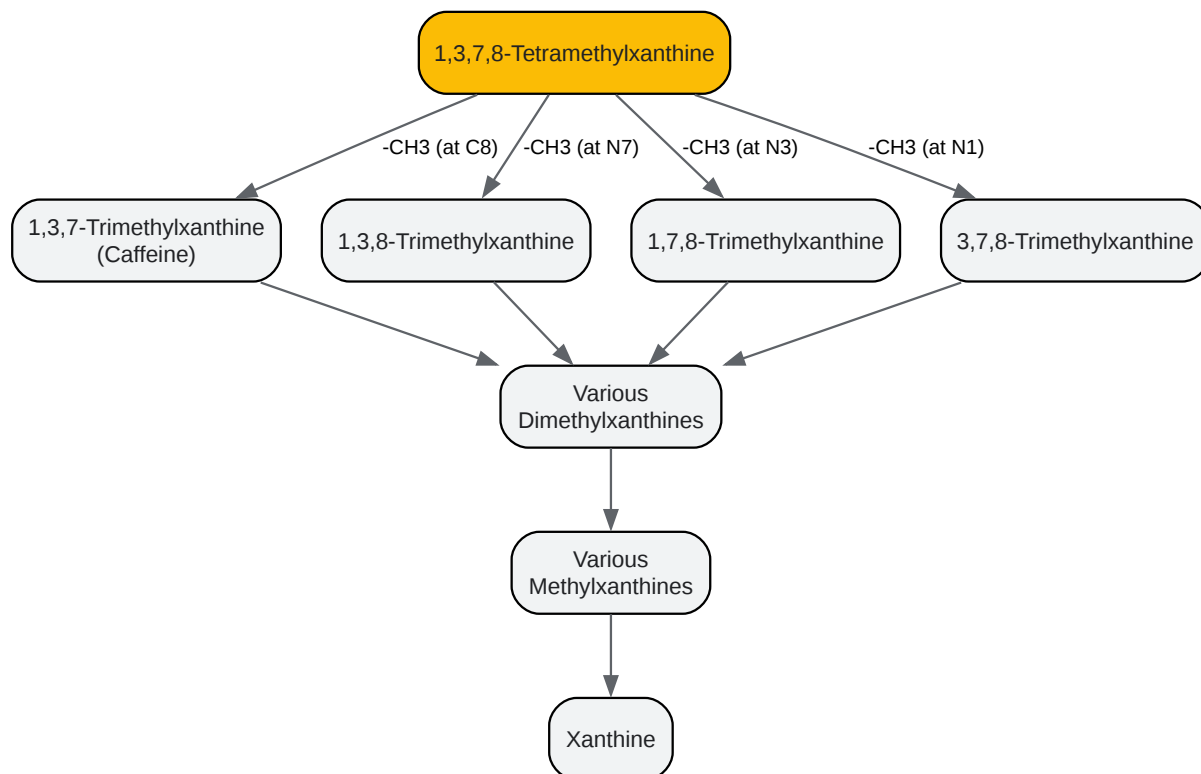
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **1,3,7,8-tetramethylxanthine** and the internal standard would need to be optimized.

Mandatory Visualization

Signaling Pathway: Adenosine Receptor Antagonism

Methylxanthines, including **1,3,7,8-tetramethylxanthine**, primarily exert their physiological effects by acting as antagonists at adenosine receptors.^{[9][10][11][12][13]} This blockade leads to a range of downstream effects, including central nervous system stimulation.





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